Cas no 83546-42-3 (2'-Fluoro-5-ethylarabinosyluracil)
2'-Fluoro-5-ethylarabinosyluracil Chemical and Physical Properties
Names and Identifiers
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- 2'-Fluoro-5-ethylarabinosyluracil
- 2'-Fluoro-5-ethyl-beta-D-arabinofuranosyluracil
- 5-Ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
- 1-Dfafeu
- FEAU
- 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione (ACI)
- A900442
- 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil
- 2AGF6PBM87
- UNII-2AGF6PBM87
- 2'-Fluoro-5-ethyl-beta-D-arabinofuranosyluracil; 5-Ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- BDBM50367489
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyl
- 2,4(1H,3H)-PYRIMIDINEDIONE, 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-ETHYL-
- SWFJAJRDLUUIOA-IBCQBUCCSA-N
- CHEMBL1269499
- F12932
- 2'-Fluoro-5-ethyl-.beta.-D-arabinofuranosyluracil
- 83546-42-3
- 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-ETHYL-2,4(1H,3H)-PYRIMIDINEDIONE
- DTXSID30232433
- 5-Ethyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- SCHEMBL6538026
- 5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- MFCD11973639
-
- Inchi: 1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1
- InChI Key: SWFJAJRDLUUIOA-IBCQBUCCSA-N
- SMILES: F[C@H]1[C@H](O)[C@@H](CO)O[C@H]1N1C(=O)NC(=O)C(CC)=C1
Computed Properties
- Exact Mass: 290.09100
- Monoisotopic Mass: 274.096
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 99.1A^2
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -0.5
Experimental Properties
- Density: 1.49
- Refractive Index: 1.582
- PSA: 124.78000
- LogP: -2.12370
2'-Fluoro-5-ethylarabinosyluracil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM165128-100mg |
5-ethyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
83546-42-3 | 97% | 100mg |
$*** | 2023-05-29 |
2'-Fluoro-5-ethylarabinosyluracil Production Method
Production Method 1
Production Method 2
2.1 Reagents: Ammonia Solvents: Methanol
Production Method 3
1.2 Reagents: Potassium methoxide Solvents: Methanol
Production Method 4
2.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
2.2 Reagents: Potassium methoxide Solvents: Methanol
Production Method 5
1.2 Reagents: Water ; cooled
2.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ; 70 °C
3.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
3.2 Reagents: Potassium methoxide Solvents: Methanol
Production Method 6
2.1 Solvents: Acetonitrile
3.1 Reagents: Ammonia Solvents: Methanol
Production Method 7
Production Method 8
Production Method 9
2.1 Reagents: Ammonia Solvents: Methanol
Production Method 10
1.2 Solvents: Chloroform
2.1 Reagents: Ammonia Solvents: Methanol
Production Method 11
2.1 Solvents: Chloroform
3.1 Reagents: Ammonia Solvents: Methanol
Production Method 12
2.1 Solvents: Chloroform
3.1 Reagents: Ammonia Solvents: Methanol
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
2'-Fluoro-5-ethylarabinosyluracil Raw materials
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione
- α-D-Arabinofuranose, 1,3,5-tribenzoate
- Pyrimidine,5-ethyl-2,4-bis[(trimethylsilyl)oxy]-
- 5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
- Trifluoromethanesulfonic Anhydride
- 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine
2'-Fluoro-5-ethylarabinosyluracil Preparation Products
2'-Fluoro-5-ethylarabinosyluracil Suppliers
2'-Fluoro-5-ethylarabinosyluracil Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 2'-Fluoro-5-ethylarabinosyluracil
Research Update on 2'-Fluoro-5-ethylarabinosyluracil (CAS: 83546-42-3): Advances in Antiviral and Anticancer Applications
The nucleoside analogue 2'-Fluoro-5-ethylarabinosyluracil (CAS: 83546-42-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its dual potential as an antiviral and anticancer agent. This compound, characterized by its unique 2'-fluoro and 5-ethyl modifications on the arabinosyluracil scaffold, exhibits enhanced metabolic stability and target specificity compared to earlier generations of nucleoside analogues. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its therapeutic efficacy in preclinical models.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2'-Fluoro-5-ethylarabinosyluracil acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) in several RNA viruses, including flaviviruses and coronaviruses. The compound's 2'-fluoro modification was found to enhance its binding affinity to the viral polymerase active site, while the 5-ethyl group contributed to improved cellular uptake and retention. Molecular dynamics simulations revealed that the compound induces conformational changes in the RdRp, effectively blocking nucleotide incorporation and viral replication.
In the context of oncology, research published in Cancer Research (2024) highlighted the compound's ability to selectively target cancer cells with elevated thymidylate synthase (TS) activity. The 5-ethyl modification was shown to increase the compound's affinity for TS, leading to more efficient inhibition of DNA synthesis in rapidly dividing cells. Importantly, the study reported reduced myelosuppression compared to traditional TS inhibitors, suggesting a potentially improved safety profile. Phase I clinical trials are currently underway to evaluate its efficacy in solid tumors with TS overexpression.
Recent advancements in prodrug formulations of 2'-Fluoro-5-ethylarabinosyluracil have addressed previous challenges with oral bioavailability. A novel phosphoramidate prodrug strategy, described in a 2024 Nature Communications paper, demonstrated a 5-fold increase in plasma exposure while maintaining favorable tissue distribution. This development could significantly enhance the compound's clinical utility, particularly for chronic viral infections requiring long-term therapy.
The compound's unique chemical properties (CAS: 83546-42-3) continue to inspire structural optimization efforts. Computational chemistry approaches have identified several promising derivatives with even greater selectivity indices. As research progresses, 2'-Fluoro-5-ethylarabinosyluracil represents a compelling case study in rational drug design, showcasing how strategic modifications to nucleoside scaffolds can yield compounds with improved therapeutic potential across multiple disease areas.
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